1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoroethyl and methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and methyl groups. Common reagents used in these reactions include fluoroethyl halides, methylating agents, and pyrazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A structurally related compound with similar applications in research.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct properties and uses.
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine: A closely related compound with variations in the substituent groups.
Uniqueness
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-11(8-15-17(9)6-4-12)13-7-10-3-5-14-16(10)2;/h3,5,8,13H,4,6-7H2,1-2H3;1H |
InChI Key |
IXKWFPKSOJUYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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